N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine
Description
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a piperidine ring
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4/c25-21-9-7-17(8-10-21)24-20(15-27-28-24)14-26-22-6-3-11-29(16-22)23-12-18-4-1-2-5-19(18)13-23/h1-2,4-5,7-10,15,22-23,26H,3,6,11-14,16H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJIZTJXPYRIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NCC4=C(NN=C4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorophenyl group: This step involves the chlorination of the phenyl ring.
Formation of the piperidine ring: This can be synthesized through the cyclization of appropriate precursors.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the two rings.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and may have similar biological activities.
Chlorophenyl compounds: These compounds contain the chlorophenyl group and can undergo similar chemical reactions.
Piperidine derivatives: These compounds feature the piperidine ring and are often studied for their pharmacological properties.
The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological and chemical properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
